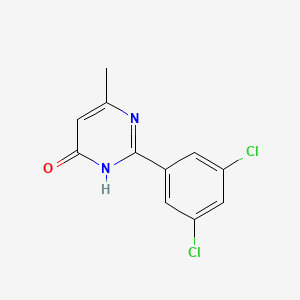![molecular formula C24H21N3O3 B13376023 N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbonyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, including the formation of the quinoxaline ring and subsequent functionalization. One common method involves the reaction of 4-methylphenylamine with a suitable diketone to form the quinoxaline ring, followed by acylation with phenylcarbonyl chloride and subsequent amidation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound shares a similar acetamide moiety but differs in the structure of the quinoxaline ring.
3-[3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanethioamide: This compound has a similar phenyl group but differs in the presence of a pyridazine ring instead of a quinoxaline ring.
Uniqueness
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and potential therapeutic uses .
Propriétés
Formule moléculaire |
C24H21N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-11-13-18(14-12-16)25-22(28)15-21-23(29)26-19-9-5-6-10-20(19)27(21)24(30)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,28)(H,26,29) |
Clé InChI |
VIFOVQRDGLCRJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {6-[6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13375947.png)
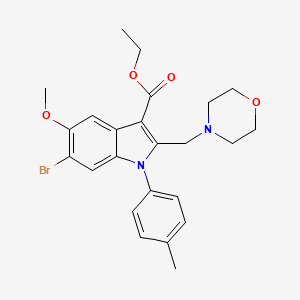
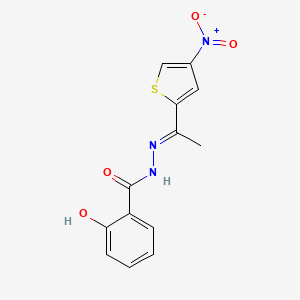
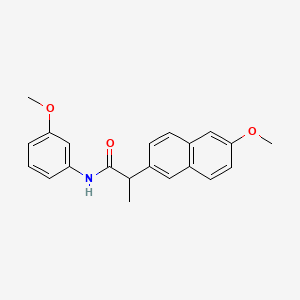
![4-chloro-N-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B13375967.png)
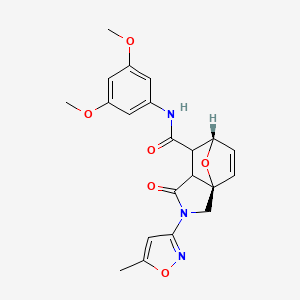
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B13375973.png)
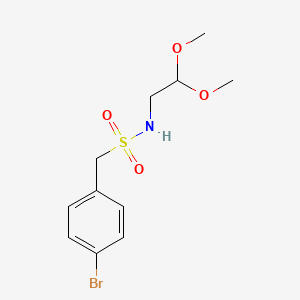
![{[2-(4-Tert-butylphenyl)propyl]amino}acetic acid](/img/structure/B13375986.png)
![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)
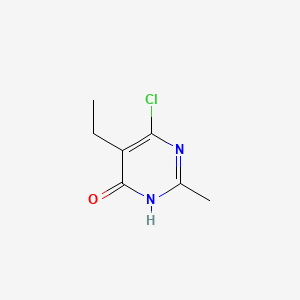
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B13376013.png)
![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)
